molecular formula C12H11BrN2O B14133541 6-bromo-N-(2-methoxyphenyl)pyridin-2-amine

6-bromo-N-(2-methoxyphenyl)pyridin-2-amine

Cat. No.: B14133541
M. Wt: 279.13 g/mol
InChI Key: QGVHAOCUMWGJGB-UHFFFAOYSA-N
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Description

6-Bromo-N-(2-methoxyphenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-methoxyphenyl)pyridin-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection steps, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(2-methoxyphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-(2-methoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

6-bromo-N-(2-methoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C12H11BrN2O/c1-16-10-6-3-2-5-9(10)14-12-8-4-7-11(13)15-12/h2-8H,1H3,(H,14,15)

InChI Key

QGVHAOCUMWGJGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CC=C2)Br

Origin of Product

United States

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